molecular formula C9H9ClN2O B11902209 5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11902209
M. Wt: 196.63 g/mol
InChI Key: OOPDHENCRCECDK-UHFFFAOYSA-N
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Description

5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroaniline with methylglyoxal, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Halogen substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 3,4-dihydroquinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Research into the biological activities of this compound may reveal similar properties.

Medicine

In medicine, compounds related to quinoxalines are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Industry

Industrially, quinoxaline derivatives are used in the development of dyes, pigments, and other materials. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one depends on its specific interactions with biological targets. It may inhibit enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure.

    2,3-Dihydroquinoxaline: A reduced form of quinoxaline.

    5-Chloroquinoxaline: A halogenated derivative with similar properties.

Uniqueness

5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both a chlorine atom and a methyl group, which may confer specific reactivity and biological activity. Its distinct structure allows for targeted modifications and applications.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

5-chloro-4-methyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C9H9ClN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13)

InChI Key

OOPDHENCRCECDK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C(=CC=C2)Cl

Origin of Product

United States

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